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molecular formula C8H4ClIN2O B8624519 6-chloro-8-iodo-4(3H)-Quinazolinone CAS No. 101581-08-2

6-chloro-8-iodo-4(3H)-Quinazolinone

Cat. No. B8624519
M. Wt: 306.49 g/mol
InChI Key: LVLQEQAIIKLAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382241B2

Procedure details

To around bottom flask was added 6-chloro-8-iodo-3H-quinazolin-4-one (1000 mg, 3.3 mmol); and thionyl chloride (50 mL). DMF (0.1 mL) was then added, and the reaction was stirred at reflux for 2 h. The reaction was cooled to room temperature, then concentrated via rotovap. The product was then azeotroped 2× with DCM, then dried under vacuum yielding 4,6-dichloro-8-iodo-quinazoline, carried immediately to the next step. 1H NMR (400 MHz, DMSO) δ 9.24-9.20 (s, 1H), 8.77-8.73 (d, J=2.2 Hz, 1H), 8.36-8.31 (d, J=2.2 Hz, 1H).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([I:12])[CH:11]=1)[N:8]=[CH:7][NH:6][C:5]2=O.S(Cl)([Cl:16])=O>CN(C=O)C>[Cl:16][C:5]1[C:4]2[C:9](=[C:10]([I:12])[CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
ClC=1C=C2C(NC=NC2=C(C1)I)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotovap
CUSTOM
Type
CUSTOM
Details
The product was then azeotroped 2× with DCM
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=C(C=C(C=C12)Cl)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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